molecular formula C6H7ClN4O2S B8457359 4-Chloro-3-pyridylsulfonylguanidine

4-Chloro-3-pyridylsulfonylguanidine

Cat. No.: B8457359
M. Wt: 234.66 g/mol
InChI Key: WFXHETJMODDRHM-UHFFFAOYSA-N
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Description

4-Chloro-3-pyridylsulfonylguanidine is a sulfonylguanidine derivative characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonylguanidine group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. A representative compound, 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (Compound 12, ), demonstrates a melting point of 210–212 °C, IR absorption bands for NH₂ (3482, 3332 cm⁻¹), and SO₂ groups (1324, 1129 cm⁻¹), along with a molecular formula of C₁₆H₁₆ClF₃N₄O₂S₂ . Its structural complexity enables interactions with biological targets, particularly enzymes requiring sulfonamide or guanidine motifs for inhibition or activation.

Properties

Molecular Formula

C6H7ClN4O2S

Molecular Weight

234.66 g/mol

IUPAC Name

2-(4-chloropyridin-3-yl)sulfonylguanidine

InChI

InChI=1S/C6H7ClN4O2S/c7-4-1-2-10-3-5(4)14(12,13)11-6(8)9/h1-3H,(H4,8,9,11)

InChI Key

WFXHETJMODDRHM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)S(=O)(=O)N=C(N)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural differences and similarities between 4-chloro-3-pyridylsulfonylguanidine derivatives and related compounds:

Compound Molecular Formula Key Substituents Functional Groups Key Applications Reference
This compound (Compound 12) C₁₆H₁₆ClF₃N₄O₂S₂ - 4-Chloropyridine
- Trifluoromethylbenzylthio
Sulfonylguanidine, NH₂ Enzyme inhibition, pharmaceutical intermediates
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine C₁₃H₁₁ClF₃N₅O - 4-Chloro-3-(trifluoromethyl)phenyl
- 4-hydroxy-6-methylpyrimidine
Guanidine, hydroxyl Pharmacological research, kinase inhibitors
Guanidine hydrochloride CH₅N₃·HCl None (simple salt) Guanidinium ion Protein denaturation, RNA/DNA extraction
4-Chloro-3-pyridinesulfonamide C₅H₅ClN₂O₂S - 4-Chloropyridine
- Sulfonamide
Sulfonamide Pharmaceutical intermediates

Key Observations :

  • Substituent Diversity : Compound 12 () contains a trifluoromethylbenzylthio group, enhancing lipophilicity and target binding compared to simpler guanidines like guanidine hydrochloride .
  • Role of Sulfonamide vs. Sulfonylguanidine : 4-Chloro-3-pyridinesulfonamide () lacks the guanidine moiety, reducing its basicity but retaining utility as a sulfonamide-based intermediate .
Physicochemical Properties
Property Compound 12 N-[4-Chloro-3-(trifluoromethyl)phenyl]-guanidine Guanidine Hydrochloride 4-Chloro-3-pyridinesulfonamide
Melting Point (°C) 210–212 Not reported 181–183 ~200 (estimated)
Solubility Moderate in DMSO Likely polar aprotic solvents Highly water-soluble Moderate in DMSO/ethanol
Key Spectral Data IR: 1324, 1129 cm⁻¹ (SO₂) Not provided IR: Broad NH stretches NMR/IR: Sulfonamide peaks
Molecular Weight 452.9 g/mol 337.7 g/mol 95.53 g/mol 192.6 g/mol

Insights :

  • Compound 12’s higher molecular weight and sulfonyl groups contribute to lower water solubility compared to guanidine hydrochloride, necessitating organic solvents for reactions .
  • The absence of spectral data for the pyrimidinyl-guanidine () limits direct comparisons, but its hydroxyl group suggests hydrogen-bonding capability distinct from Compound 12 .

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